molecular formula C8H5BrClF2NO B3041374 N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide CAS No. 286366-76-5

N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Cat. No. B3041374
CAS RN: 286366-76-5
M. Wt: 284.48 g/mol
InChI Key: LGPHIDXEBDSQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 250.04 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrF2NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) . This indicates that the molecule consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources .

Mechanism of Action

The mechanism of action of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide involves the inhibition of FAAH, which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to a range of therapeutic effects. Additionally, this compound has been shown to have potential in the treatment of neurological disorders by modulating the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. This compound has been shown to have anti-inflammatory effects, pain-relieving effects, and anxiolytic effects. Additionally, this compound has potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in lab experiments is its potent inhibition of FAAH, which allows for a significant increase in endocannabinoid levels. Additionally, this compound has been shown to have potential in the treatment of neurological disorders, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide. One potential direction is the investigation of its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research could explore the potential of this compound in the treatment of chronic pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Overall, the potential therapeutic effects of this compound make it a promising candidate for further research in the field of scientific research.

Scientific Research Applications

N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide has been extensively studied for its potential therapeutic effects. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been linked to a range of therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

Safety and Hazards

The safety data sheet (SDS) for “N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” was not found in the available sources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances, including avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF2NO/c9-4-1-6(12)7(2-5(4)11)13-8(14)3-10/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPHIDXEBDSQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.